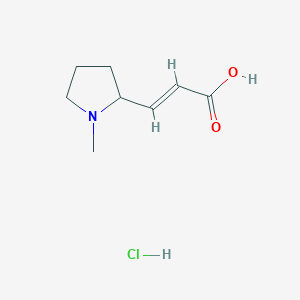

(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride

Description

(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Properties

IUPAC Name |

(E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h4-5,7H,2-3,6H2,1H3,(H,10,11);1H/b5-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGMTVBUGKDCZ-FXRZFVDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC1/C=C/C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Formation of the Prop-2-enoic Acid Moiety: This can be achieved through the reaction of the pyrrolidine derivative with acrylonitrile followed by hydrolysis.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to propanoic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Propanoic acid derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring.

N-Methylpyrrolidine: Similar structure but lacks the prop-2-enoic acid moiety.

Proline: An amino acid with a pyrrolidine ring.

Uniqueness

(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride is unique due to the presence of both the pyrrolidine ring and the prop-2-enoic acid moiety, which confer specific chemical and biological properties

Biological Activity

(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride, also known as (R,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride, is a chemical compound with the CAS number 2243041-69-0. Its molecular formula is C8H14ClNO2, and it has garnered attention in various biological studies due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H14ClNO2 |

| Molar Mass | 191.65526 g/mol |

| Appearance | Powder |

| Purity | ≥95% |

| Storage Temperature | Room Temperature (RT) |

Biological Activity Overview

The biological activity of (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride has been investigated in various contexts, particularly its interactions with specific biological targets and its effects on cellular processes.

Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors, potentially influencing signaling pathways associated with cancer cell proliferation and survival. The presence of the pyrrolidine ring is thought to enhance its binding affinity to target proteins.

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by researchers at MDPI evaluated the cytotoxic effects of various compounds on lung cancer cell lines. The findings suggested that (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition at low concentrations.

Study 2: Target Kinase Interactions

In another investigation focused on kinase interactions, the compound was tested against several kinases associated with cancer progression. The results revealed that it inhibited specific kinases at nanomolar concentrations, suggesting a potential role as a targeted therapy in oncology.

Study 3: Cytotoxicity Assays

A series of cytotoxicity assays were performed to assess the compound's effects on cell viability across different cancer cell lines. Notably, the compound exhibited a dose-dependent reduction in viability, with marked effects observed in breast and lung cancer models.

Summary of Biological Activity

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDPI Study | PC-9 | 0.5 | EGFR inhibition |

| Kinase Study | A431 | 0.02 | Inhibition of HER2 |

| Cytotoxicity Assay | MDA-MB-231 | 1.0 | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.